

Acetamide-13C2 physical and chemical properties

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Compound of Interest

Compound Name: Acetamide-13C2

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Acetamide-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-13C2 is a stable isotope-labeled version of acetamide, a simple amide derived from acetic acid. The incorporation of two carbon-13 isotopes into the acetamide molecule makes it a valuable tool for researchers in various scientific disciplines, particularly in metabolic studies, drug development, and quantitative analysis. This guide provides a comprehensive overview of the physical and chemical properties of **Acetamide-13C2**, along with detailed experimental protocols and visualizations to facilitate its application in research.

Physical and Chemical Properties

The physical and chemical properties of **Acetamide-13C2** are summarized in the table below. These properties are crucial for designing experiments, preparing solutions, and interpreting analytical data.

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_2\text{H}_5\text{NO}$	[1]
Molecular Weight	61.05 g/mol	[1]
CAS Number	600726-26-9	[1]
Appearance	White Solid	[1]
Melting Point	79-81 °C	[1]
Boiling Point	~221 °C (for unlabeled acetamide)	[2]
Solubility	Soluble in DMSO and Methanol	[1]
Storage	Room Temperature	[1]

Spectral Data

The isotopic labeling of **Acetamide- $^{13}\text{C}_2$** results in distinct spectral characteristics compared to its unlabeled counterpart, which is fundamental for its use in tracer studies.

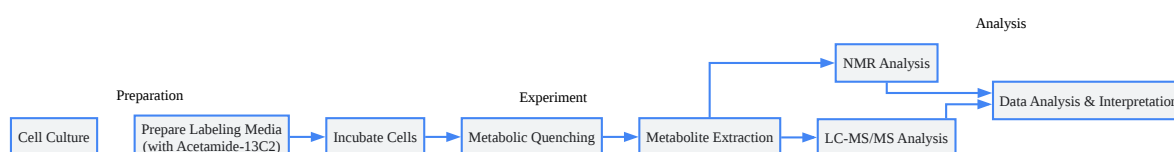
- **Mass Spectrometry:** In a mass spectrum, the molecular ion peak of **Acetamide- $^{13}\text{C}_2$** will appear at an m/z value of 61.05, which is two mass units higher than that of unlabeled acetamide (59.07 g/mol). This mass shift allows for the unambiguous detection and quantification of the labeled compound and its metabolites in complex biological matrices. The fragmentation pattern is expected to be similar to unlabeled acetamide, with key fragments showing a corresponding mass shift.
- **NMR Spectroscopy:** In a ^{13}C NMR spectrum, the signals corresponding to the two carbon atoms in **Acetamide- $^{13}\text{C}_2$** will be observed. The chemical shifts will be similar to those of unlabeled acetamide, but the presence of ^{13}C - ^{13}C coupling can provide additional structural information. In ^1H NMR, the protons attached to the ^{13}C -labeled carbon atoms will exhibit coupling to ^{13}C , resulting in satellite peaks that can be used for quantification and structural analysis.

- Infrared (IR) Spectroscopy: The vibrational frequencies of the C-C and C=O bonds in **Acetamide-13C2** will be slightly shifted to lower wavenumbers compared to unlabeled acetamide due to the heavier carbon isotopes. This shift can be observed in the IR spectrum and can be used to confirm the presence of the isotopic label.

Experimental Protocols

The primary application of **Acetamide-13C2** is in metabolic tracing studies. Below is a general experimental workflow for a cell-based metabolic labeling experiment using **Acetamide-13C2**, which can be adapted for specific research questions.

Experimental Workflow: Metabolic Tracing with Acetamide-13C2



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Caption: A general workflow for a cell-based metabolic tracing experiment using **Acetamide-13C2**.

1. Cell Culture and Media Preparation:

- Culture cells of interest to the desired confluency under standard conditions.
- Prepare the labeling medium by supplementing the appropriate base medium with **Acetamide-13C2** at the desired concentration. The concentration should be optimized based

on the specific cell type and experimental goals. Ensure the unlabeled acetamide is removed from the medium if necessary.

2. Metabolic Labeling:

- Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS).
- Add the pre-warmed **Acetamide-13C2** containing labeling medium to the cells.
- Incubate the cells for a specific period. The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the metabolites. Time-course experiments are often recommended to monitor the incorporation of the label over time.

3. Metabolic Quenching and Metabolite Extraction:

- To halt metabolic activity, rapidly quench the cells by washing with ice-cold PBS or by using a cold quenching solution (e.g., cold methanol).
- Extract the intracellular metabolites using a suitable extraction solvent, such as a mixture of methanol, acetonitrile, and water. The choice of extraction method should be optimized to ensure efficient extraction of the target metabolites.

4. Sample Analysis by Mass Spectrometry or NMR:

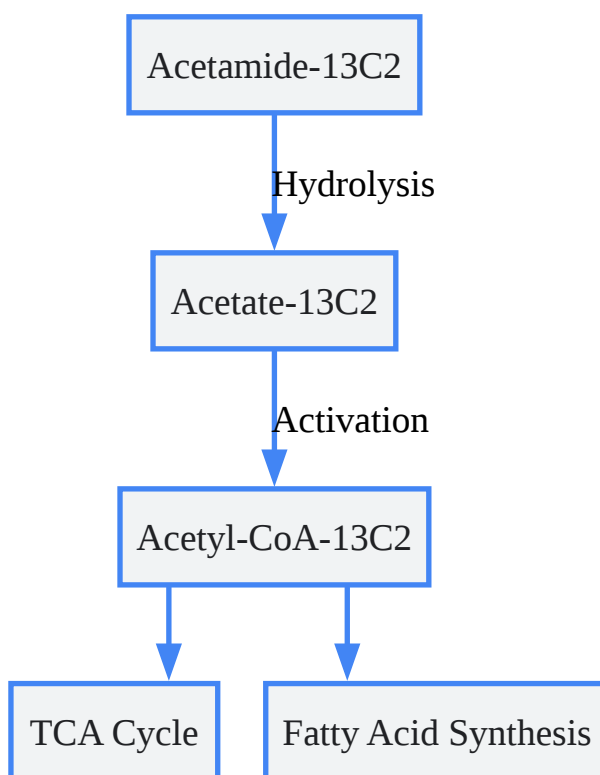
- LC-MS/MS Analysis:
 - Separate the extracted metabolites using liquid chromatography (LC).
 - Analyze the separated metabolites using a mass spectrometer (MS) to detect and quantify the mass isotopologues of downstream metabolites. The mass shift of +2 amu per incorporated acetyl group from **Acetamide-13C2** will be monitored.
- NMR Analysis:
 - Analyze the metabolite extracts by ^1H or ^{13}C NMR spectroscopy to identify and quantify labeled metabolites. The characteristic splitting patterns and chemical shifts will provide information on the position and extent of labeling.

5. Data Analysis and Interpretation:

- Process the raw data from the MS or NMR analysis to determine the isotopic enrichment in various metabolites.
- Use the labeling patterns to trace the metabolic fate of the acetyl group from acetamide and to quantify the flux through relevant metabolic pathways.

Metabolic Fate of Acetamide

Acetamide is known to be metabolized in vivo, where it can enter the central carbon metabolism. The primary metabolic fate of the acetyl group from acetamide is its conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle or be utilized for fatty acid synthesis.



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Caption: The metabolic fate of **Acetamide-13C2**, illustrating its entry into central carbon metabolism.

This metabolic conversion makes **Acetamide-13C2** a useful tracer for studying pathways that utilize acetyl-CoA. By monitoring the incorporation of the ^{13}C label into TCA cycle intermediates, amino acids, and fatty acids, researchers can gain insights into the metabolic activity of cells and tissues under various conditions.

Conclusion

Acetamide-13C2 is a versatile and powerful tool for researchers investigating cellular metabolism and the fate of small molecules in biological systems. Its distinct physical and chemical properties, particularly its mass and spectral characteristics, allow for precise tracking and quantification in complex biological samples. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for designing and executing robust metabolic tracing studies, ultimately contributing to a deeper understanding of cellular physiology and disease.

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